Quinaprilat HCl

Catalog No.
S8351099
CAS No.
M.F
C23H26N2O5
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinaprilat HCl

Product Name

Quinaprilat HCl

IUPAC Name

2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)

InChI Key

FLSLEGPOVLMJMN-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Quinaprilat hydrochloride is the active metabolite of quinapril, a medication classified as an angiotensin-converting enzyme (ACE) inhibitor. The chemical structure of quinaprilat hydrochloride is represented by the empirical formula C25H30N2O5HClC_{25}H_{30}N_{2}O_{5}\cdot HCl. It appears as a white to off-white amorphous powder that is freely soluble in aqueous solvents . Quinaprilat plays a crucial role in the treatment of hypertension and congestive heart failure by inhibiting the activity of ACE, thereby reducing the formation of angiotensin II, a potent vasoconstrictor that contributes to increased blood pressure .

The primary chemical reaction involving quinaprilat occurs when quinapril is administered. Upon absorption, quinapril undergoes deesterification, converting into quinaprilat, which then inhibits ACE activity. This reaction is essential for its therapeutic effects, as it leads to decreased angiotensin II levels and increased bradykinin levels, contributing to vasodilation and lower blood pressure .

Quinaprilat exhibits significant biological activity as an ACE inhibitor. Its mechanism involves preventing the conversion of angiotensin I to angiotensin II, thus lowering blood pressure and alleviating symptoms associated with heart failure. Additionally, quinaprilat's ability to enhance bradykinin levels may contribute to its vasodilatory effects, further supporting cardiovascular health . The pharmacokinetics of quinaprilat include a half-life of approximately 2 hours and renal excretion as the primary elimination route .

The synthesis of quinaprilat hydrochloride can be achieved through several methods. One notable method involves the deprotection of quinapril tert-butyl ester using hydrochloric acid in a controlled environment. The process includes:

  • Formation of Quinapril Tert-Butyl Ester: Quinapril is initially synthesized as a tert-butyl ester.
  • Deprotection Reaction: The tert-butyl group is removed by reacting with anhydrous hydrogen chloride in a solvent mixture (e.g., acetic acid) at low temperatures (0°C to 5°C).
  • Crystallization: Post-reaction, the solution is cooled to precipitate crystalline acetone solvate of quinapril hydrochloride, which can be further purified through recrystallization techniques .

Quinaprilat hydrochloride is primarily used in clinical settings for managing hypertension and heart failure. Its role as an ACE inhibitor makes it effective in reducing cardiovascular risks associated with high blood pressure and improving patient outcomes in heart failure management . Additionally, it may be used in combination therapies, such as with thiazide diuretics, to enhance antihypertensive effects .

Research indicates that quinaprilat interacts with various pharmacological agents due to its mechanism of action on the renin-angiotensin system. Notably:

  • Diuretics: When combined with diuretics like hydrochlorothiazide, quinaprilat enhances blood pressure reduction.
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may reduce the antihypertensive effect of quinaprilat.
  • Potassium-Sparing Diuretics: Caution is advised due to potential hyperkalemia when used together .

Quinaprilat shares its pharmacological profile with several other ACE inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
EnalaprilC20H28N2O5Prodrug; converted to enalaprilat; longer half-life
LisinoprilC21H31N3O5Not a prodrug; more potent but less lipid-soluble
RamiprilC23H32N2O5Prodrug; longer duration of action
BenazeprilC24H28N2O5Unique dual-action on bradykinin and angiotensin II

Quinaprilat's distinctive feature lies in its rapid conversion from its prodrug form (quinapril) and its unique pharmacokinetic properties that allow for significant renal excretion, making it particularly effective in patients with specific cardiovascular conditions .

Prodrug Activation Mechanisms: Esterase-Mediated Conversion from Quinapril

Quinaprilat is generated via hepatic hydrolysis of quinapril, a prodrug engineered to enhance oral bioavailability. The ethyl ester moiety of quinapril undergoes cleavage by carboxylesterase 1 (CES1), a serine hydrolase predominantly expressed in the liver. This enzymatic conversion yields quinaprilat, a dicarboxylic acid with 40-fold greater ACE affinity than its parent compound.

Critical to this process is the stereochemical integrity of quinapril. The (S,S)-configuration at the α-carbon and tetrahydroisoquinoline (THIQ) ring ensures optimal substrate alignment within CES1’s catalytic triad (Ser-His-Glu). Mutational studies of the CES1 c.428G>A single nucleotide variation (SNV) reveal diminished hydrolysis rates for enalapril but not quinapril, underscoring substrate-specific catalytic efficiency. This divergence arises from quinapril’s bulkier THIQ group, which stabilizes binding despite SNV-induced structural perturbations in CES1.

Synthetic Route Design for Diacid Metabolite Formation

The industrial synthesis of quinaprilat hydrochloride involves multi-step peptide coupling and deprotection strategies. A representative pathway, as detailed in EP1611106B1 and WO2004087671A1, proceeds as follows:

  • Peptide Bond Formation: (S,S)-α-[(1-Carboxyethyl)amino]phenylbutanoic acid ethyl ester is coupled with (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (THIQ) tert-butyl ester using 1-hydroxybenzotriazole (HOBt) as an activating agent.
  • Deprotection: The tert-butyl group is removed via hydrochloric acid treatment, simultaneously forming the hydrochloride salt.
  • Crystallization: Lyophilization or solvent precipitation (e.g., diethyl ether) yields amorphous quinapril hydrochloride, which is prone to cyclization into diketopiperazine (DKP) impurities under thermal stress.

Table 1: Stability of Quinapril Hydrochloride Under Thermal Stress

ConditionDegradation ProductRate Constant (h⁻¹)Reference
80°C (Dry)DKP0.12
60°C (75% RH)DKP + Diacid0.23
25°C (Lyophilized)None<0.01

To mitigate degradation, advanced salt forms like quinapril tris(hydroxymethyl)aminomethane (tris) co-crystals have been developed. These exhibit enhanced stability through a hydrogen-bonded network, suppressing DKP formation even at 80°C.

Stereochemical Considerations in ACE Inhibitor Bioactivation

The therapeutic efficacy of quinaprilat is inextricably linked to its stereochemistry. The (S)-configuration at the THIQ ring’s C3 position ensures optimal binding to ACE’s zinc-coordinating domain, while the (S)-α-carbon maintains proper alignment of the carboxylate group for catalytic inhibition. In contrast, (R)-isomers exhibit >100-fold reduced potency due to steric clashes within the ACE active site.

This stereospecificity extends to prodrug design. Racemization during synthesis, often catalyzed by residual acids or bases, necessitates stringent control of reaction pH and temperature. For instance, the use of aprotic solvents (e.g., toluene) and mild basic conditions (pH 8–9) during deprotection minimizes epimerization, preserving the (S,S)-configuration.

Absorption-Distribution Dynamics in Preclinical Models

In rat studies, quinapril demonstrates rapid oral absorption, with peak plasma concentrations occurring within 1 hour post-administration [2]. However, only 60% of the administered dose is systemically available due to incomplete intestinal absorption and first-pass metabolism [2]. Protein binding exceeds 97% for both quinapril and quinaprilat, limiting free drug distribution but facilitating prolonged retention in vascular compartments [2].

Micropuncture experiments in Sprague-Dawley rats revealed extensive tubular reabsorption of quinapril, with 45–50% of the filtered dose reabsorbed in proximal tubules [4]. This reabsorption enables intrarenal hydrolysis of quinapril to quinaprilat by brush-border esterases, creating localized ACE inhibition independent of systemic exposure [4]. Distal tubule metabolism occurs at reduced efficiency, contributing to heterogeneous renal tissue concentrations [4].

ParameterRat Model FindingsCitation
Peak Plasma Time1 hour [2]
Protein Binding97% [2]
Proximal Tubule Reabsorption45–50% of filtered dose [4]

Tissue-Specific ACE Binding Affinity Patterns

Quinaprilat exhibits biphasic binding to pulmonary ACE, with dissociation constants (Kd) of 4 ± 1 pM for high-affinity sites and 1,869 ± 720 pM for low-affinity sites [6]. This 467-fold affinity disparity correlates with structural features of the inhibitor: high-affinity binding requires a short carboxyl-terminal side chain, whereas elongated moieties preferentially engage low-affinity sites [6]. Testicular ACE lacks this dichotomy, displaying uniform Kd values comparable to pulmonary high-affinity sites [6].

In vascular endothelium, quinaprilat induces nitric oxide (NO) synthesis independent of ACE inhibition. Forearm blood flow studies demonstrated a 35% increase in vasodilation following quinaprilat infusion, reversible by NO synthase inhibition [5]. This dual mechanism—ACE suppression and NO potentiation—explains its enhanced efficacy in hypertensive models with normal plasma renin activity [3].

Renal vs. Hepatic Elimination Pathways

Renal clearance dominates quinaprilat elimination, accounting for 96% of intravenously administered doses [2]. Apparent oral clearance correlates linearly with creatinine clearance (CLcr), described by the equation:
$$ \text{CL}{\text{oral}} = 1.65 \times \text{CL}{\text{cr}} - 11.1 \quad (r^2 = 0.85) $$ [8].
Anephric models show negligible non-renal clearance, confirming hepatic contributions are clinically irrelevant [1].

In contrast, quinapril undergoes hepatic esterolysis to quinaprilat, with metabolic clearance weakly associated with CLcr ($$r^2 = 0.28$$) [8]. Rodent studies identified cytochrome P450-independent hydrolysis as the primary metabolic pathway, producing no detectable secondary metabolites [3]. Post-metabolite quinaprilat remains unmodified during excretion, as evidenced by unchanged urinary recovery profiles across species [7].

Elimination ParameterValueCitation
Renal Clearance Fraction96% [2]
Hepatic Contribution<4% [1]
CLcr DependencyLinear ($$r^2 = 0.85$$) [8]

The development of dual-mobile phase high-performance liquid chromatography with ultraviolet detection systems represents a significant advancement in the simultaneous quantification of quinapril and its active metabolite, quinaprilat hydrochloride. This methodology addresses the challenge of analyzing compounds with markedly different polarities and retention characteristics within a single analytical run [1].

The dual-mobile phase approach employs two distinct mobile phase compositions optimized for the chromatographic separation of quinapril and quinaprilat. The first mobile phase, consisting of tetrabutyl ammonium hydrogen sulfate (10 millimolar adjusted to pH 7.0) and acetonitrile in a 62:38 volume ratio, provides optimal conditions for quinapril elution. The second mobile phase, utilizing the same buffer system but with an altered acetonitrile proportion of 25:75 volume ratio, facilitates quinaprilat separation [1].

The chromatographic system incorporates a C18 Symmetry column with automated mobile phase switching capabilities. During the analytical run, the system operates under position 2 for the initial 8.5 minutes, directing the first mobile phase to the column. At 8.5 minutes, the valve switches to position 1, redirecting the second mobile phase to the column while diverting the first mobile phase to waste. This configuration continues until 23 minutes, after which the system returns to position 2 for column re-equilibration [1].

Detection is achieved through ultraviolet absorbance monitoring at 215 nanometers, providing adequate sensitivity for both analytes. The method demonstrates excellent linearity over concentration ranges of 20 to 1,000 nanograms per milliliter for quinaprilat and 10 to 500 nanograms per milliliter for quinapril. Correlation coefficients consistently exceed 0.99 for both compounds, indicating robust analytical performance [1].

The validation parameters demonstrate exceptional precision and accuracy. Within-day and between-day reproducibility exhibit relative standard deviations below 11.6% and accuracy deviations below 5.8% for both analytes. The lower limits of quantification are established at 20 nanograms per milliliter for quinaprilat and 10 nanograms per milliliter for quinapril, meeting the stringent requirements for bioanalytical applications [1].

Alternative dual-mobile phase configurations have been explored, including ion-pair high-performance liquid chromatography approaches. These methods utilize 0.1% volume per volume triethylamine (pH 3.5) containing 1 millimolar hexane sulfonic acid combined with acetonitrile in a 30:70 volume ratio. Detection is performed using photodiode array detection at 220 nanometers, demonstrating comparable analytical performance to the tetrabutyl ammonium hydrogen sulfate system [2].

The implementation of dual-mobile phase protocols offers several advantages over conventional single mobile phase methods. The technique enables the simultaneous quantification of structurally related compounds with disparate physicochemical properties without compromising analytical sensitivity or selectivity. The method reduces analysis time compared to sequential single-analyte determinations while maintaining regulatory compliance standards [1].

Solid-Phase Extraction Efficiency Comparisons: C18 versus Mixed-Mode Sorbents

Solid-phase extraction methodology represents a critical component in quinaprilat hydrochloride quantification, with sorbent selection significantly influencing extraction efficiency, matrix interference, and overall analytical performance. Comprehensive evaluations of C18 and mixed-mode sorbents reveal distinct advantages and limitations for quinaprilat analysis [1] [3] [4].

C18 sorbents, representing conventional reversed-phase extraction materials, demonstrate good extraction efficiency for quinaprilat hydrochloride. The C18 cartridge-based extraction achieves recovery rates exceeding 90% for quinapril and 80% for quinaprilat under optimized conditions. The extraction mechanism relies primarily on hydrophobic interactions between the analytes and the octadecyl-modified silica surface [1].

The C18 extraction protocol involves cartridge conditioning with methanol followed by water equilibration. Sample loading is performed under controlled pH conditions, typically using potassium dihydrogen phosphate-disodium hydrogen phosphate buffer systems. Washing steps employ aqueous solutions to remove polar interferences, while elution utilizes organic solvents such as methanol or acetonitrile [1].

Mixed-mode sorbents, incorporating both reversed-phase and ion-exchange mechanisms, offer enhanced selectivity and cleaner extracts for quinaprilat analysis. The Oasis PRiME HLB (Hydrophilic-Lipophilic Balance) sorbent demonstrates superior performance with average recovery rates of 98±8% for diverse pharmaceutical compounds, including quinaprilat-related analytes [3] [4].

The mixed-mode extraction mechanism combines hydrophobic interactions with electrostatic retention, enabling more stringent washing conditions without analyte loss. This dual retention mechanism permits the use of aggressive organic washes to remove hydrophobic interferences while maintaining analyte retention through ionic interactions [3].

Cation-exchange mixed-mode sorbents, such as EVOLUTE EXPRESS CX, incorporate negatively charged sulfonate groups covalently bonded to the reversed-phase backbone. These sorbents demonstrate exceptional retention for basic compounds like quinaprilat when sample pH is adjusted to 2 pH units below the analyte pKa. The strong electrostatic interactions enable comprehensive matrix clean-up using high organic content wash solutions [5].

Anion-exchange mixed-mode sorbents, including EVOLUTE EXPRESS AX with positively charged quaternary ammonium groups, provide complementary selectivity for acidic analytes. While quinaprilat primarily exists as a basic compound, these sorbents may be useful for removing acidic interferences from biological matrices [5].

Comparative performance evaluations reveal significant differences in matrix effects between sorbent types. C18 sorbents typically produce moderate matrix effects, with ion suppression or enhancement effects ranging from 10-30% for most analytes. Mixed-mode sorbents, particularly Oasis PRiME HLB, demonstrate minimal matrix effects averaging only 6%, substantially improving analytical reliability [3] [4].

The three-step protocol employed with mixed-mode sorbents effectively removes salts, proteins, and phospholipids, resulting in cleaner final extracts. This enhanced sample clean-up translates to improved chromatographic performance, reduced maintenance requirements, and extended analytical column life [3].

Processing time comparisons favor mixed-mode sorbents, with typical extraction protocols completed within 15 minutes compared to 40-60 minutes for conventional liquid-liquid extraction methods. The elimination of conditioning and equilibration steps in advanced mixed-mode systems further reduces processing time while maintaining extraction efficiency [3].

Validation Parameters for Low Nanogram per Milliliter Range Quantitation

The validation of analytical methods for quinaprilat hydrochloride quantification in the low nanogram per milliliter range requires rigorous evaluation of multiple performance parameters in accordance with International Council for Harmonisation guidelines and regulatory requirements [6] [7] [8].

Linearity assessment represents a fundamental validation parameter, demonstrating the proportional relationship between instrument response and analyte concentration. For quinaprilat hydrochloride, validated methods exhibit linear responses over concentration ranges of 5.010 to 500.374 nanograms per milliliter for quinapril and 10.012 to 1,000 nanograms per milliliter for quinaprilat. Correlation coefficients consistently exceed 0.99, with typical values of 0.99984 for quinapril and ≥0.99 for quinaprilat, indicating excellent linear relationships [6] [9].

The lower limit of quantification represents the lowest concentration at which quantitative measurements can be made with acceptable precision and accuracy. For quinaprilat hydrochloride analysis, established lower limits of quantification are 5.010 nanograms per milliliter for quinapril and 10.012 nanograms per milliliter for quinaprilat using ultraperformance liquid chromatography-tandem mass spectrometry methods [6].

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision). Validated methods demonstrate intra-day and inter-day precision values below 10.0% relative standard deviation for both quinapril and quinaprilat across all concentration levels. At the lower limit of quantification, precision values typically range from 5-15% relative standard deviation, meeting regulatory acceptance criteria of ≤20% at the quantification limit [6] [10].

Accuracy assessment involves recovery studies at multiple concentration levels, typically 50%, 100%, and 150% of the nominal concentration. Quinaprilat hydrochloride methods demonstrate excellent accuracy with mean recovery values of 99.98% for quinapril and 99.24% for quinaprilat. Recovery studies consistently fall within the acceptable range of 85-115% for most concentration levels [9] [6].

Specificity validation ensures that the analytical method can distinguish the target analyte from potential interferences, including degradation products, metabolites, and matrix components. For quinaprilat analysis, specificity is demonstrated through peak purity assessments using photodiode array detection and mass spectrometric confirmation. The method successfully separates quinaprilat from related substances, including quinapril diketopiperazine and other degradation products [11].

Robustness evaluation assesses method performance under deliberately varied analytical conditions. Parameters typically varied include mobile phase composition (±2%), flow rate (±0.2 milliliters per minute), column temperature (±5°C), and pH (±0.2 units). Validated quinaprilat methods demonstrate robust performance with relative standard deviations below 2.0% for critical parameters under varied conditions [9].

Detection limit determination establishes the lowest concentration producing a signal distinguishable from background noise. For quinaprilat hydrochloride, detection limits typically range from 0.5 to 2.0 nanograms per milliliter, depending on the analytical technique employed. Signal-to-noise ratios of 3:1 are used for detection limit calculations, while 10:1 ratios establish quantification limits [6] [12].

Stability validation encompasses both solution stability and sample stability under various storage conditions. Quinaprilat solutions demonstrate stability for at least 24 hours at room temperature and several days under refrigerated conditions. Long-term stability studies at -20°C indicate stable storage for several months without significant degradation [1] [6].

System suitability testing establishes criteria for ensuring consistent analytical performance. Parameters include peak area repeatability (relative standard deviation ≤0.73% for five injections), peak tailing factor (≤2.0), theoretical plates (≥2,000), and resolution between critical peak pairs (≥1.5). These criteria ensure method reliability throughout the analytical sequence [9] [13].

The implementation of ultra-performance liquid chromatography-tandem mass spectrometry techniques enhances sensitivity and selectivity for low nanogram per milliliter quantification. Multiple reaction monitoring modes with optimized collision energies and fragmentation patterns provide exceptional specificity while achieving sub-nanogram detection capabilities [6].

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

410.18417193 g/mol

Monoisotopic Mass

410.18417193 g/mol

Heavy Atom Count

30

Dates

Last modified: 02-18-2024

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